L-2-Amino-3-oxobutanoic acid

Catalog No.
S11151875
CAS No.
M.F
C4H7NO3
M. Wt
117.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-2-Amino-3-oxobutanoic acid

Product Name

L-2-Amino-3-oxobutanoic acid

IUPAC Name

(2S)-2-amino-3-oxobutanoic acid

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8)/t3-/m0/s1

InChI Key

SAUCHDKDCUROAO-VKHMYHEASA-N

Canonical SMILES

CC(=O)C(C(=O)O)N

Isomeric SMILES

CC(=O)[C@@H](C(=O)O)N

L-2-amino-3-oxobutanoic acid is a 2-amino-3-oxobutanoic acid and a non-proteinogenic L-alpha-amino acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a L-2-amino-3-oxobutanoate. It is a tautomer of a L-2-amino-3-oxobutanoic acid zwitterion.
L-2-Amino-3-oxobutanoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-2-amino-3-oxobutanoate is a natural product found in Homo sapiens with data available.

L-2-Amino-3-oxobutanoic acid, also known as L-2-amino-acetoacetate or 2-amino-3-ketobutyric acid, is an organic compound classified as an alpha amino acid with the chemical formula C4H7NO3C_4H_7NO_3 and an average molecular weight of approximately 117.1033 g/mol. This compound plays a significant role in amino acid metabolism, particularly in the interconversion processes involving glycine and serine. It is produced as a breakdown product of glycine and is involved in various metabolic pathways, including those catalyzed by enzymes such as delta-aminolevulinic acid synthase and glycine C-acetyltransferase .

  • Formation from L-Threonine:
    L Threonine+NAD+L 2 Amino 3 oxobutanoic acid+NADH+H+\text{L Threonine}+\text{NAD}^+\rightarrow \text{L 2 Amino 3 oxobutanoic acid}+\text{NADH}+\text{H}^+
  • Decomposition to Aminoacetone:
    L 2 Amino 3 oxobutanoic acid+H+Aminoacetone+CO2\text{L 2 Amino 3 oxobutanoic acid}+\text{H}^+\rightarrow \text{Aminoacetone}+\text{CO}_2
  • Interconversion with Glycine:
    Acetyl CoA+GlycineL 2 Amino 3 oxobutanoic acid+CoA\text{Acetyl CoA}+\text{Glycine}\rightarrow \text{L 2 Amino 3 oxobutanoic acid}+\text{CoA}

These reactions highlight its role in both synthesis and degradation pathways, emphasizing its importance in amino acid metabolism .

The synthesis of L-2-Amino-3-oxobutanoic acid can occur through enzymatic pathways involving:

  • Enzymatic Conversion:
    • Catalyzed by enzymes such as delta-aminolevulinic acid synthase, which facilitates the conversion of glycine to L-2-amino-3-oxobutanoic acid.
    • Glycine C-acetyltransferase can also catalyze this reaction under specific conditions.
  • Chemical Synthesis:
    • While specific synthetic routes are less documented, chemical synthesis may involve the acylation of amino acids or their derivatives .

L-2-Amino-3-oxobutanoic acid has potential applications in various fields:

  • Biochemical Research: As a metabolite involved in amino acid metabolism, it serves as a valuable marker for studying metabolic pathways.
  • Nutrition: Its presence in certain foods suggests it could be explored for nutritional benefits or as a biomarker for dietary intake.
  • Pharmaceuticals: Understanding its role in metabolic processes may lead to insights into drug development targeting metabolic disorders .

Research on L-2-Amino-3-oxobutanoic acid interactions primarily focuses on its enzymatic pathways and its role in metabolism. Interaction studies have demonstrated its involvement with various enzymes, particularly those related to amino acid metabolism, indicating potential regulatory roles within metabolic networks .

L-2-Amino-3-oxobutanoic acid shares structural similarities with several other compounds, particularly other alpha amino acids. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
L-ThreonineC4H9NO3C_4H_9NO_3Essential amino acid; precursor to L-2-amino-acetoacetate
L-AlanineC3H7NO2C_3H_7NO_2Simplest alpha amino acid; involved in protein synthesis
L-GlycineC2H5NO2C_2H_5NO_2Simplest amino acid; key player in various metabolic processes
L-CysteineC3H7NO2SC_3H_7NO_2SContains sulfur; important for protein structure and function
L-AsparagineC4H8N2O3C_4H_8N2O3Involved in nitrogen transport; non-essential amino acid

L-2-Amino-3-oxobutanoic acid is unique due to its specific role as a breakdown product of glycine and its involvement in energy metabolism through the formation of aminoacetone, distinguishing it from other common alpha amino acids .

Physical Description

Solid

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

117.042593085 g/mol

Monoisotopic Mass

117.042593085 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-08-2024

Explore Compound Types